2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

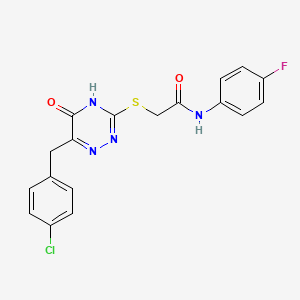

The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide features a 1,2,4-triazin-5-one core substituted at position 6 with a 4-chlorobenzyl group. A thioether linkage connects the triazin ring to an acetamide moiety, which is further substituted with a 4-fluorophenyl group at the nitrogen atom. The compound’s synthesis likely involves thiol-alkylation of a triazin intermediate followed by amide coupling, though specific protocols remain unverified in available literature.

Properties

IUPAC Name |

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O2S/c19-12-3-1-11(2-4-12)9-15-17(26)22-18(24-23-15)27-10-16(25)21-14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYHICASSACDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide , identified by its CAS number 898604-44-9, is a novel derivative of 1,2,4-triazine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the implications of its structural components on activity.

Structural Overview

The molecular formula of the compound is with a molecular weight of 404.8 g/mol. The structure features a triazine core substituted with various functional groups that are hypothesized to enhance its biological activity.

Synthesis

The synthesis of this compound involves multi-step procedures including the generation of S-alkylated derivatives and intramolecular cyclization. The synthetic route typically yields the target compound in good purity and yield through methods such as microwave-assisted reactions which enhance regioselectivity and reduce reaction times .

Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazines exhibit significant antibacterial properties. For instance, compounds structurally similar to the target compound have demonstrated broad-spectrum antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.125 μg/mL .

The presence of electron-withdrawing groups like chlorine and fluorine in the phenyl rings appears to enhance the antibacterial efficacy by increasing the lipophilicity and facilitating better membrane penetration .

Antitubercular Activity

In vitro studies have indicated that certain triazine derivatives possess antitubercular properties. For example, compounds with similar structural motifs have shown promising results against Mycobacterium smegmatis, with MIC values around 50 μg/mL . The mechanism of action is believed to involve inhibition of essential bacterial enzymes such as leucyl-tRNA synthetase.

Cytotoxicity

Some studies have explored the cytotoxic effects of triazine derivatives on cancer cell lines. Compounds containing thiazole or triazole moieties have shown potential in targeting various cancer types due to their ability to induce apoptosis in tumor cells . The structure-activity relationship (SAR) indicates that modifications on the aromatic rings significantly influence cytotoxicity.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.125 - 8 | |

| Antitubercular | Mycobacterium smegmatis | 50 | |

| Cytotoxicity | Various Cancer Cell Lines | < 10 |

Case Studies

- Antibacterial Efficacy : A study compared several triazine derivatives against standard antibiotics like Ciprofloxacin and Rifampicin, revealing that some compounds exhibited superior antibacterial activity. The structural variations significantly influenced their effectiveness against both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Molecular dynamics simulations have been employed to understand the interactions between these compounds and bacterial proteins. These studies suggest that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity .

- Clinical Relevance : Given the rising resistance to conventional antibiotics, compounds like this compound may represent a new class of therapeutic agents with dual antibacterial and antitubercular properties.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that derivatives of 1,2,4-triazoles, which include similar structural motifs to our compound, demonstrate potent antimicrobial efficacy with minimum inhibitory concentrations (MIC) in the low microgram range .

- Research indicates that the presence of electron-withdrawing groups on the aromatic rings enhances antibacterial activity. For instance, compounds with fluorine substitutions have been noted to show increased potency against various bacterial strains .

- Antifungal Properties

- Antiviral Potential

Case Studies and Research Findings

Synthetic Routes and Derivatives

The synthesis of 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions including:

- Formation of the triazine core.

- Introduction of the chlorobenzyl and fluorophenyl groups through nucleophilic substitution reactions.

- Final acetamide formation through coupling reactions.

These synthetic strategies have been optimized for yield and purity using techniques such as microwave-assisted synthesis and solvent-free conditions .

Chemical Reactions Analysis

Reactivity of the Thioether Linkage

The sulfur atom in the thioether group (–S–) serves as a nucleophilic site, enabling alkylation and oxidation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form sulfonium salts. For example:

This reaction modifies the electronic environment of the sulfur atom, potentially altering biological activity. -

Oxidation : Treating with oxidizing agents like hydrogen peroxide (HO) converts the thioether to a sulfoxide (–SO–) or sulfone (–SO–), depending on reaction conditions.

Triazine Ring Modifications

The 1,2,4-triazin-5-one core undergoes reactions at its nitrogen and carbonyl groups:

-

Condensation Reactions : The amino group (–NH) at position 4 reacts with aldehydes or ketones to form Schiff bases. For instance:

This is utilized to create derivatives with enhanced solubility or target specificity. -

Electrophilic Aromatic Substitution : The electron-withdrawing 4-chlorobenzyl group activates the triazine ring for substitutions. Chlorine at the benzyl position can undergo nucleophilic displacement with amines or hydroxide under harsh conditions.

Acetamide Group Reactivity

The N-(4-fluorophenyl)acetamide moiety participates in hydrolysis and acylation:

-

Acid/Base Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide hydrolyzes to form acetic acid and 4-fluoroaniline:

This reaction is critical for prodrug activation. -

Acylation : The amide nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, enhancing lipophilicity.

Halogen-Specific Reactions

The 4-chlorobenzyl and 4-fluorophenyl groups influence reactivity:

| Substituent | Reaction Type | Conditions | Product |

|---|---|---|---|

| 4-Chlorobenzyl (–Cl) | Nucleophilic aromatic substitution | Cu catalyst, NH, high temp | –NH or –OR substituted benzyl |

| 4-Fluorophenyl (–F) | Electrophilic substitution | HNO/HSO, nitration | Nitro derivatives at meta position |

The chlorine atom’s electronegativity facilitates SNAr reactions, while fluorine’s strong C–F bond limits reactivity but enhances stability .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization:

-

The 4-fluorophenyl group undergoes coupling with boronic acids to introduce biaryl motifs, expanding structural diversity.

Biological Activity-Driven Modifications

The compound’s interaction with insulin-like growth factor 1 receptor (IGF-1R) has prompted targeted derivatization:

-

Sulfonamide Formation : Reacting the thioether with sulfonyl chlorides introduces sulfonamide groups, improving binding affinity.

-

Triazine Ring Expansion : Treatment with hydrazine converts the triazinone to a tetrazine, though this reduces stability.

Comparison with Similar Compounds

Table 1. Key Structural and Hypothetical Property Comparisons

Structural Implications :

- The 4-fluorophenyl substituent may reduce metabolic degradation compared to the 2,4-dimethylphenyl group, as fluorine often enhances metabolic stability .

Crystallographic and Conformational Analysis

Crystallographic studies using programs like SHELXL () are critical for comparing molecular conformations. Key differences likely include:

- Dihedral Angles : The 4-chlorobenzyl group may impose greater torsional strain on the triazin ring compared to methyl, altering planarity and intermolecular interactions.

- Hydrogen Bonding : The acetamide’s fluorine atom (target) could engage in weaker C–H···F interactions versus C–H···π interactions in the dimethylphenyl analog, affecting crystal packing .

Methodological Considerations for Comparative Studies

- Structure Validation : Tools like PLATON () ensure accurate bond-length and angle comparisons, which are vital for assessing substituent-induced conformational changes.

- Computational Modeling : Density functional theory (DFT) could quantify electronic effects of substituents (e.g., chloro vs. methyl on triazin reactivity).

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Formation of the triazinone core through cyclization of thiourea derivatives under acidic conditions.

- Step 2 : Thioether linkage introduction via nucleophilic substitution between the triazinone thiol and α-chloroacetamide intermediates.

- Step 3 : Final coupling of the 4-fluorophenylacetamide group. Key parameters include solvent polarity (DMF or acetonitrile), temperature (60–80°C for cyclization), and catalyst choice (e.g., copper salts for thiol-alkylation) to maximize yield (≥70%) and purity (≥95%) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- 1H/13C NMR : Assigns aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and carbonyl groups (δ 165–175 ppm).

- HRMS : Validates molecular weight (C19H15ClFN5O2S, [M+H]+ calc. 440.06).

- FT-IR : Confirms amide C=O stretch (~1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹). Discrepancies in spectral data should be resolved using 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance from the 4-chlorobenzyl group impedes thioether bond formation?

- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.

- Catalytic systems : Employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to stabilize transition states.

- Microwave-assisted synthesis : Reduce reaction time (from 12 hrs to 2–3 hrs) and improve regioselectivity .

Q. What strategies address contradictions in biological activity data across different in vitro models?

- Dose-response normalization : Compare IC50 values using standardized assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity).

- Metabolic interference : Pre-treat cell lines with CYP450 inhibitors to assess metabolite-driven false positives.

- Structural analogs : Test derivatives lacking the 4-fluorophenyl group to isolate pharmacophore contributions .

Q. How does the compound’s logP affect its pharmacokinetic profile, and what modifications improve bioavailability?

- logP calculation : Predicted value ~3.2 (via ChemDraw) suggests moderate lipophilicity, but poor aqueous solubility (<0.1 mg/mL).

- Salt formation : Prepare hydrochloride salts to enhance solubility.

- Prodrug design : Introduce hydrolyzable esters (e.g., methyl or PEG-linked groups) on the acetamide moiety .

Pharmacological and Mechanistic Questions

Q. Which in vitro models are suitable for evaluating its antimicrobial efficacy, and what are common pitfalls?

- Gram-positive bacteria : Use S. aureus (ATCC 25923) with broth microdilution (MIC ≤8 µg/mL indicates potency).

- Fungal strains : Test against C. albicans (ATCC 90028) in RPMI-1640 medium. Pitfalls : False negatives due to compound aggregation; confirm via dynamic light scattering (DLS) .

Q. What computational methods predict binding affinity to bacterial dihydrofolate reductase (DHFR)?

- Molecular docking : Use AutoDock Vina with PDB 1DHF. The triazine core shows hydrogen bonding with Asp27 and Leu5.

- MD simulations : Assess stability of the ligand-DHFR complex over 100 ns; RMSD >2.0 Å indicates poor binding .

Data Analysis and Reproducibility

Q. How should researchers resolve inconsistencies in reported IC50 values for kinase inhibition assays?

- Assay standardization : Use ATP concentrations fixed at 1 mM to minimize variability.

- Control compounds : Include staurosporine as a reference inhibitor.

- Data normalization : Express inhibition as % activity relative to vehicle-treated controls .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

| Analog | Modification | Activity vs. Parent Compound | Reference |

|---|---|---|---|

| A | Replacement of 4-fluorophenyl with 3-chlorophenyl | 2× higher MIC against E. coli | |

| B | Oxidation of thioether to sulfone | Loss of DHFR inhibition (IC50 >100 µM) |

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.